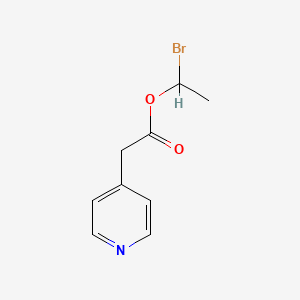
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester is an organic compound that features a pyridine ring substituted with an acetic acid moiety and an alpha-bromo ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester typically involves the bromination of 4-pyridine acetic acid followed by esterification. The Hell-Volhard-Zelinskii reaction is commonly employed for the alpha-bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide to form an acid bromide intermediate, which is then esterified with ethanol to yield the desired ester .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the alpha position is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Common Reagents and Conditions:
Bromine and Phosphorus Tribromide: Used for alpha-bromination.
Ethanol and Acid Catalysts: Used for esterification.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed:
Substituted Pyridine Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester involves its reactivity due to the presence of the alpha-bromo group. This group makes the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl Bromoacetate: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
4-Pyridine Acetic Acid: Lacks the alpha-bromo group, resulting in different reactivity and applications.
Alpha-Bromo Acetic Acid Esters: Similar reactivity due to the alpha-bromo group but differ in the substituents attached to the ester group.
Uniqueness: 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester is unique due to the combination of the pyridine ring and the alpha-bromo ethyl ester group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-bromoethyl 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-7(10)13-9(12)6-8-2-4-11-5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
BCHJOUNLWOMJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)CC1=CC=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
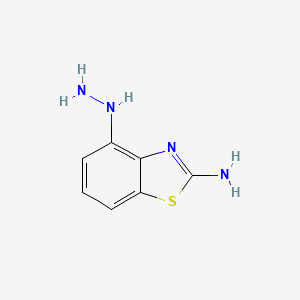
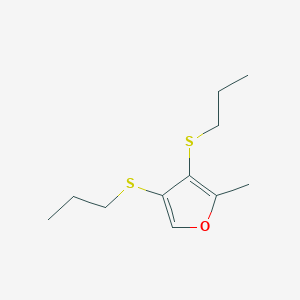
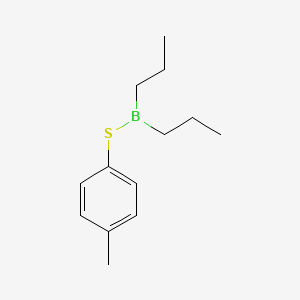
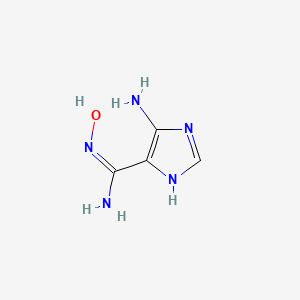
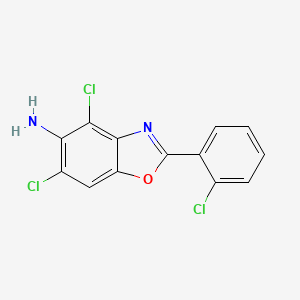
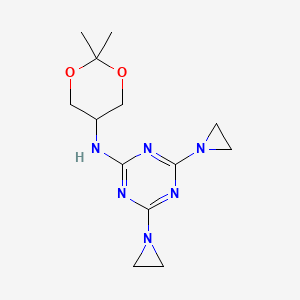
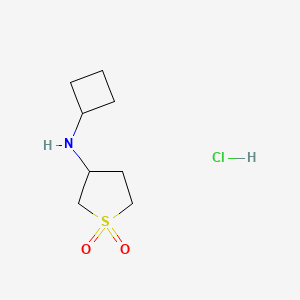
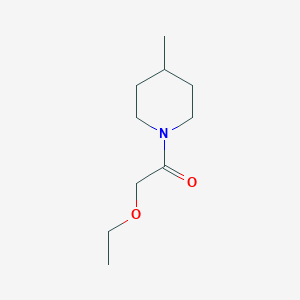
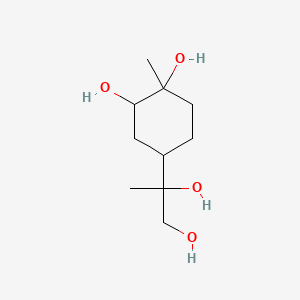
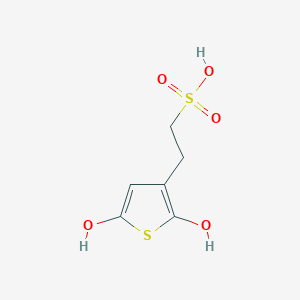
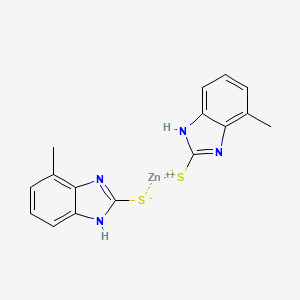
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
